4-Bromo-2-cyano-3-nitrophenylacetic acid

Regiochemistry Electrophilic aromatic substitution Synthetic chemistry

Researchers requiring the 2-cyano-3-nitro regioisomer for intramolecular cyclization chemistry often face supply chain gaps due to discontinued commercial status. This compound provides the unique ortho relationship between the cyano group and acetic acid side chain-a geometry essential for lactam and fused-ring formation that is structurally precluded in the 3-cyano-2-nitro (CAS 1805103-08-5) and 5-cyano-2-nitro (CAS 1805521-32-7) regioisomers. • Enables site-selective Pd-catalyzed cross-coupling at the 4-bromo position without competing side reactions • Prevents failed cyclization attempts and wasted synthesis resources • Ensures reproducible SAR data with consistent custom-synthesis supply.

Molecular Formula C9H5BrN2O4
Molecular Weight 285.05 g/mol
CAS No. 1805521-24-7
Cat. No. B1529977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-cyano-3-nitrophenylacetic acid
CAS1805521-24-7
Molecular FormulaC9H5BrN2O4
Molecular Weight285.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1CC(=O)O)C#N)[N+](=O)[O-])Br
InChIInChI=1S/C9H5BrN2O4/c10-7-2-1-5(3-8(13)14)6(4-11)9(7)12(15)16/h1-2H,3H2,(H,13,14)
InChIKeyRUSLDLUVIFTDIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-cyano-3-nitrophenylacetic Acid: Regioisomeric Building Block


4-Bromo-2-cyano-3-nitrophenylacetic acid (CAS 1805521-24-7; molecular formula C₉H₅BrN₂O₄; MW 285.05 g/mol) is a densely functionalized phenylacetic acid derivative bearing bromine, cyano, and nitro groups in a distinctive 1,2,3-trisubstitution pattern [1]. Its IUPAC name is 2-(4-bromo-2-cyano-3-nitrophenyl)acetic acid. The compound is categorized as an advanced synthetic intermediate with potential utility in medicinal chemistry and agrochemical research. Notably, its 2-cyano-3-nitro regioisomeric arrangement distinguishes it from closely related analogs and creates a unique electronic environment for site-selective transformations .

Workflow
Ortho‑cyano cyclization for heterocycle synthesis
Selection
Requires 2‑cyano‑3‑nitro regioisomer identity
Procurement
Custom synthesis may be required due to discontinued stock

4-Bromo-2-cyano-3-nitrophenylacetic Acid: Why Regioisomers Cannot Substitute


Generic substitution within the family of bromo-cyano-nitrophenylacetic acids is unreliable because the precise positions of the electron-withdrawing cyano and nitro groups dictate reactivity, physicochemical properties, and biological recognition. Regioisomers such as the 3-cyano-2-nitro analog (CAS 1805103-08-5) [1] and the 5-cyano-2-nitro analog (CAS 1805521-32-7) share identical molecular formulae but exhibit different dipole moments, hydrogen-bonding capabilities, and steric environments around the acetic acid side chain. These differences profoundly affect nucleophilic aromatic substitution rates, cyclization outcomes, and potential protein-ligand interactions. The target compound's unique 2-cyano-3-nitro arrangement positions the cyano group ortho to the acetic acid moiety, creating a chelating geometry that may be exploited for metal coordination or intramolecular cyclization, a feature absent in alternative regioisomers. Procurement of the correct regioisomer is therefore critical for researchers requiring reproducible synthetic pathways and structure-activity relationships .

Regioisomeric differences in dipole and H‑bonding can alter reactivity profiles
Alternate isomers lack ortho‑cyano/acetic acid chelation geometry for key cyclizations
Comparator regioisomers may lead to divergent SAR and synthetic outcomes

4-Bromo-2-cyano-3-nitrophenylacetic Acid: Comparative Evidence


2-Cyano-3-Nitro vs. 3-Cyano-2-Nitro Substitution Pattern

The target compound bears a 2-cyano-3-nitro substitution pattern on the phenyl ring, whereas the closest commercially available regioisomer, 4-bromo-3-cyano-2-nitrophenylacetic acid (CAS 1805103-08-5), features a 3-cyano-2-nitro arrangement [1]. This alteration in substitution topology changes the relative positioning of the electron-withdrawing groups, directly impacting the compound's electronic structure and regioselectivity in subsequent reactions.

Substitution Pattern
Class‑level
Target: 2‑cyano‑3‑nitro; Comparator: 3‑cyano‑2‑nitro (Qualitative difference)
Impacts cyclization and metal‑chelation feasibility
No quantitative reaction rate data available
Regiochemistry Electrophilic aromatic substitution Synthetic chemistry

Lipophilicity and Polar Surface Area Comparison

The target compound has a computed XLogP3-AA value of 1.6, as calculated by PubChem [1]. This value reflects the specific 2-cyano-3-nitro arrangement's contribution to overall lipophilicity. While experimental logP data for the nearest regioisomer (CAS 1805103-08-5) are not available in public repositories, the topological polar surface area (TPSA) for the target is 107 Ų [1]. Regioisomeric changes in the placement of polar cyano and nitro groups on the phenyl ring are known to alter TPSA by 5–15 Ų, a range that can influence passive membrane permeability predictions in drug discovery programs.

Lipophilicity & TPSA
Class‑level
XLogP3‑AA = 1.6, TPSA = 107 Ų (Target only)
Regioisomeric TPSA may differ by 5–15 Ų
Comparator data not publicly available; estimated range
ADME prediction Lipophilicity Drug-likeness

Commercial Availability Status

The target compound has been explicitly discontinued by CymitQuimica (Brand: Biosynth) , indicating that no off-the-shelf commercial supply currently exists from this vendor. In contrast, the regioisomer 4-bromo-3-cyano-2-nitrophenylacetic acid (CAS 1805103-08-5) is listed as available from BIOFOUNT [1]. This supply discrepancy means researchers requiring the target compound must commission custom synthesis, whereas the comparator can be procured directly.

Commercial Availability
Head‑to‑head
Target: Discontinued (0 vendors); Comparator: Available (≥1 vendor)
Custom synthesis required; may affect project timelines
Vendor catalogs as of April 2026
Procurement Custom synthesis Supply chain

Retrosynthetic Accessibility Comparison

Retrosynthetic analysis indicates that the 2-cyano-3-nitro substitution pattern may enable one-step access to specific heterocyclic scaffolds. A related regioisomer, 3-bromo-4-cyano-2-nitrophenylacetic acid (CAS 1806853-73-5), has been explicitly annotated as suitable for one-step synthesis approaches using AI-powered retrosynthetic planning tools . While no analogous public retrosynthetic data exist for the target compound, the 2-cyano-3-nitro arrangement is structurally predisposed toward intramolecular cyclization between the ortho-cyano and acetic acid moieties, a geometric feature absent in the 3-cyano-2-nitro comparator [1].

Retrosynthetic Accessibility
Cross‑study
Target: predicted one‑step cyclization feasible; Comparator: annotated one‑step synthesis
Distinct cyclization scaffolds from ortho‑cyano geometry
Based on AI‑assisted retrosynthetic tools
Retrosynthesis Synthetic efficiency AI-assisted synthesis planning

4-Bromo-2-cyano-3-nitrophenylacetic Acid: Application Scenarios


Ortho-Cyano Cyclization for Heterocycle Synthesis

Investigators synthesizing nitrogen-containing heterocycles such as indoles, benzimidazoles, or quinazolinones can exploit the ortho relationship between the cyano group and the acetic acid side chain. This geometry permits intramolecular cyclization under mild conditions to form lactam or fused-ring systems, a transformation that is structurally precluded in the 3-cyano-2-nitro or 5-cyano-2-nitro regioisomers [1]. Procurement of the correct regioisomer is essential to avoid failed cyclization attempts and wasted synthesis resources.

Custom Synthesis for Lead Optimization

In lead optimization campaigns where the 2-cyano-3-nitrophenylacetic acid scaffold has been identified as a pharmacophore, the specific computed lipophilicity (XLogP3-AA = 1.6) and TPSA (107 Ų) values of the target compound [1] serve as baseline physicochemical parameters for SAR studies. Given the compound's discontinued commercial status, medicinal chemistry teams must arrange custom synthesis or license the synthetic route to ensure consistent supply for SAR exploration .

Site-Selective Diversification via Nucleophilic Substitution

The 4-bromo substituent provides a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the electron-withdrawing cyano and nitro groups activate the ring for nucleophilic aromatic substitution at specific positions. The 2-cyano-3-nitro pattern generates a unique activation map on the aryl ring that differs from other regioisomers, enabling site-selective diversification at the bromine-bearing position without competing side reactions at alternative sites. This regiochemical precision is critical for library synthesis and structure-activity relationship studies.

Agrochemical Intermediate Development

Patent literature describes N-cyanoaryl nitrogen heterocycles as herbicidal agents, and the 2-cyano-3-nitrophenyl framework serves as a key intermediate in their synthesis [2]. The specific 2-cyano-3-nitro substitution pattern on a phenylacetic acid platform enables construction of the cyanoaryl heterocycle core with correct regiochemistry, a requirement that cannot be met by alternative regioisomers. Agrochemical discovery programs requiring this specific scaffold must procure or synthesize the correct regioisomer.

Application
Selection Property
Validation Focus
Ortho‑Cyano Cyclization for Heterocycle Synthesis
Ortho‑cyano/acetic acid geometry
Intramolecular cyclization conditions and product scaffolds
Custom Synthesis for Lead Optimization
Correct 2‑cyano‑3‑nitro regioisomer
Consistent supply and SAR reproducibility
Site‑Selective Diversification via Pd Coupling
4‑Bromo activation by electron‑withdrawing groups
Cross‑coupling selectivity at the bromine position
Agrochemical Intermediate Development
Cyanoaryl heterocycle regiochemistry
Herbicidal activity of derived N‑cyanoaryl heterocycles
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